molecular formula C14H13N5O B15344498 N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid CAS No. 27345-54-6

N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid

Cat. No.: B15344498
CAS No.: 27345-54-6
M. Wt: 267.29 g/mol
InChI Key: KTGCXVJIHIVAJM-UHFFFAOYSA-N
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Description

N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid is a purine derivative characterized by a benzyl group at the N9 position and an ethanimidic acid moiety at the C6 position. Purine derivatives are of significant interest due to their diverse biological activities, including antitumor, antibacterial, and enzyme-modulating properties . The benzyl group at N9 enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the ethanimidic acid at C6 introduces a polar functional group that could alter solubility and hydrogen-bonding interactions .

Synthesis of such compounds typically involves alkylation at N9 using benzyl halides followed by substitution at C6. For example, 9-benzyl-2,6-dichloro-9H-purine intermediates are often synthesized via reactions with benzylamine or benzyl bromide under basic conditions .

Properties

CAS No.

27345-54-6

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(9-benzylpurin-6-yl)acetamide

InChI

InChI=1S/C14H13N5O/c1-10(20)18-13-12-14(16-8-15-13)19(9-17-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,15,16,18,20)

InChI Key

KTGCXVJIHIVAJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- typically involves multi-step organic reactions. One common method includes the reaction of a purine derivative with a benzyl halide to form the phenylmethyl-purine intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the binding mechanisms of purine-based molecules with biological targets .

Medicine: In medicine, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases related to purine metabolism .

Industry: Industrially, this compound finds applications in the production of pharmaceuticals and agrochemicals. Its derivatives are used in the formulation of various products, enhancing their efficacy and stability .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base in the compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, solubility, and biological activities of N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid with related purine derivatives:

Compound Name N9 Substituent C6 Substituent Solubility (µg/mL) Biological Activity Stability Notes
This compound Benzyl Ethanimidic acid Data not reported Not explicitly studied Potential ethyl cleavage
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl Isopropyl amine Not reported Antitumor, antibacterial Stable under synthesis
N-(9H-purin-6-yl)benzamide derivatives None Benzamide 22.6 (poor) Cytotoxic Low aqueous solubility
9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine Benzyl Chloro, Methyl amine Not reported YTHDC1 ligand activity Stable in solution
Key Observations:

However, ethyl group cleavage, as observed in ethanimidic acid formation during bacterial degradation , may affect stability. Amine Groups: N-Benzyl-9-isopropyl-9H-purin-6-amine and 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine exhibit moderate to high stability, with activities linked to hydrogen bonding and hydrophobic interactions.

N9 Benzylation :

  • The benzyl group is a common feature in antitumor purines, enhancing membrane permeability and target affinity . Its absence in benzamide derivatives correlates with reduced solubility and bioavailability .

Stability and Degradation

  • Ethanimidic acid-containing compounds may undergo enzymatic or chemical cleavage of ethyl groups, as seen in bacterial cultures producing ethanimidic acid from ethylated precursors . This contrasts with chlorinated or methylated analogs (e.g., 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine ), which show higher stability in solution.

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